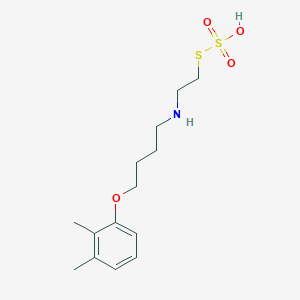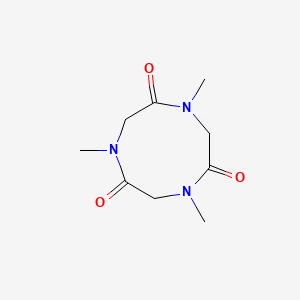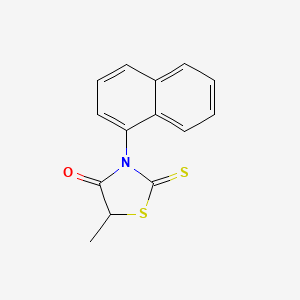
5-Methyl-3-(1-naphthyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(1-naphthyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a naphthyl group at the 3-position and a methyl group at the 5-position, making it a unique structure with significant pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)rhodanine typically involves the condensation of 1-naphthylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the rhodanine ring.
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles have been explored to optimize the production process .
化学反应分析
Types of Reactions: 5-Methyl-3-(1-naphthyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
科学研究应用
Chemistry: 5-Methyl-3-(1-naphthyl)rhodanine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further drug development .
Medicine: Rhodanine derivatives, including this compound, have been investigated for their anticancer properties. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, rhodanine derivatives are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals .
作用机制
The mechanism of action of 5-Methyl-3-(1-naphthyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
5-(4-Dimethylaminobenzylidene)rhodanine: Known for its use as a silver-specific dye and indicator in titration reactions.
5-Benzylidene-3-ethyl-rhodanine: Exhibits anticancer activity by causing S-phase arrest and affecting DNA replication in leukemic cells.
Uniqueness: 5-Methyl-3-(1-naphthyl)rhodanine stands out due to its unique naphthyl substitution, which imparts distinct biological activities compared to other rhodanine derivatives. Its structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.
属性
CAS 编号 |
23517-79-5 |
|---|---|
分子式 |
C14H11NOS2 |
分子量 |
273.4 g/mol |
IUPAC 名称 |
5-methyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11NOS2/c1-9-13(16)15(14(17)18-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI 键 |
HZRBSVWHHGYUAT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

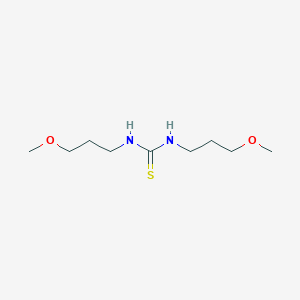
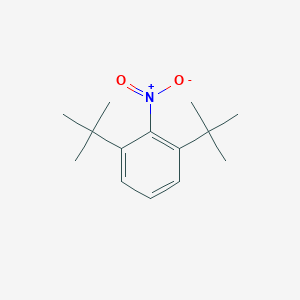


![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
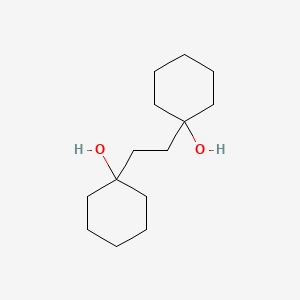
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)

